3-Chloro-2-methylisonicotinaldehyde
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Overview
Description
3-Chloro-2-methylisonicotinaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of isonicotinaldehyde, where the hydrogen atom at the 3-position is replaced by a chlorine atom and the hydrogen atom at the 2-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylisonicotinaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-methylisonicotinaldehyde. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
2-Methylisonicotinaldehyde+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Chloro-2-methylisonicotinic acid.
Reduction: 3-Chloro-2-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The pathways involved often include the formation of Schiff bases or Michael addition products, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
- 2-Chloroisonicotinaldehyde
- 3-Methylisonicotinaldehyde
- 2-Methylisonicotinaldehyde
Comparison: 3-Chloro-2-methylisonicotinaldehyde is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1227565-53-8 |
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Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
3-chloro-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c1-5-7(8)6(4-10)2-3-9-5/h2-4H,1H3 |
InChI Key |
YSZZXSHJRWVTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1Cl)C=O |
Origin of Product |
United States |
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